(4Z)-2-(2,5-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one
Description
2-(2,5-DICHLOROPHENYL)-4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes both dichlorophenyl and iodophenyl groups attached to an oxazole ring
Properties
Molecular Formula |
C16H8Cl2INO2 |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
(4Z)-2-(2,5-dichlorophenyl)-4-[(2-iodophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8Cl2INO2/c17-10-5-6-12(18)11(8-10)15-20-14(16(21)22-15)7-9-3-1-2-4-13(9)19/h1-8H/b14-7- |
InChI Key |
FKYSYBJVLGBXPD-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)I |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DICHLOROPHENYL)-4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the dichlorophenyl and iodophenyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final oxazole ring structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DICHLOROPHENYL)-4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the compound.
Scientific Research Applications
2-(2,5-DICHLOROPHENYL)-4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-DICHLOROPHENYL)-4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives with different substituents on the phenyl rings. Examples include:
- 2-(2,5-DICHLOROPHENYL)-4-[(Z)-1-(4-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE
- 2-(2,5-DICHLOROPHENYL)-4-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of 2-(2,5-DICHLOROPHENYL)-4-[(Z)-1-(2-IODOPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE lies in its specific combination of dichlorophenyl and iodophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
